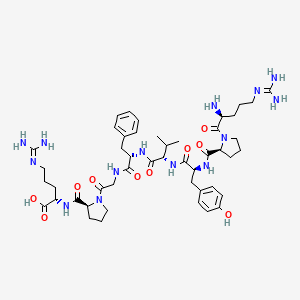
N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-tyrosyl-L-valyl-L-phenylalanylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-tyrosyl-L-valyl-L-phenylalanylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound with a molecular formula of C47H65N13O9
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-tyrosyl-L-valyl-L-phenylalanylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine involves multiple steps, typically starting with the protection of amino groups and the sequential addition of amino acids. The process often employs solid-phase peptide synthesis (SPPS) techniques, which allow for the stepwise construction of the peptide chain on a solid support. Common reagents used include protected amino acids, coupling agents like HBTU or DIC, and deprotecting agents such as TFA.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale SPPS or liquid-phase peptide synthesis (LPPS) methods. These methods are optimized for high yield and purity, often incorporating automated synthesizers and rigorous purification techniques like HPLC.
化学反应分析
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-tyrosyl-L-valyl-L-phenylalanylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: Typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution, often at room temperature.
Reduction: Sodium borohydride in methanol, typically under reflux conditions.
Substitution: Nucleophilic substitution using alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives of the peptide, while reduction could produce reduced forms with altered functional groups.
科学研究应用
N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-tyrosyl-L-valyl-L-phenylalanylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
作用机制
The mechanism by which N5-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-tyrosyl-L-valyl-L-phenylalanylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate enzymatic activity, receptor binding, and signal transduction pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-tyrosyl-L-valyl-L-phenylalanylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its specific sequence and structural features, which confer distinct chemical and biological properties
属性
CAS 编号 |
502545-69-9 |
|---|---|
分子式 |
C47H70N14O10 |
分子量 |
991.1 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C47H70N14O10/c1-27(2)38(59-40(65)34(25-29-16-18-30(62)19-17-29)57-42(67)36-15-9-23-61(36)44(69)31(48)12-6-20-53-46(49)50)43(68)58-33(24-28-10-4-3-5-11-28)39(64)55-26-37(63)60-22-8-14-35(60)41(66)56-32(45(70)71)13-7-21-54-47(51)52/h3-5,10-11,16-19,27,31-36,38,62H,6-9,12-15,20-26,48H2,1-2H3,(H,55,64)(H,56,66)(H,57,67)(H,58,68)(H,59,65)(H,70,71)(H4,49,50,53)(H4,51,52,54)/t31-,32-,33-,34-,35-,36-,38-/m0/s1 |
InChI 键 |
FUYQHTORTFZWBG-XZLFUWJJSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N |
规范 SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


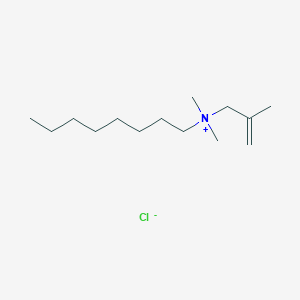


![1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B12575189.png)

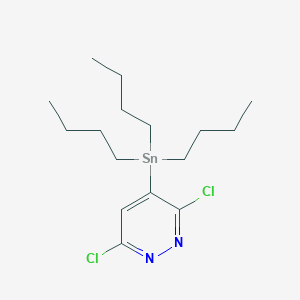
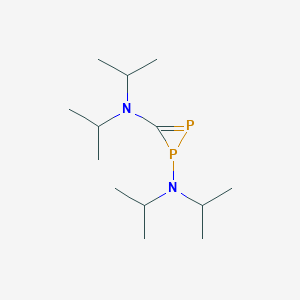
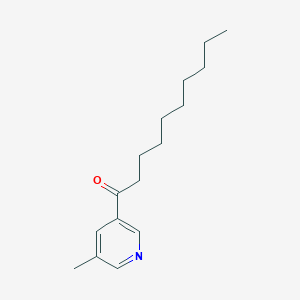
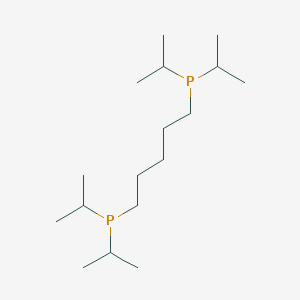
![1,1'-(1,3-Phenylene)bis[2-(1-phenyl-1H-tetrazol-5-yl)ethan-1-one]](/img/structure/B12575245.png)
![Bis[(trimethylsilyl)methyl] phenylarsonate](/img/structure/B12575246.png)
![N,N-Didodecyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B12575249.png)


